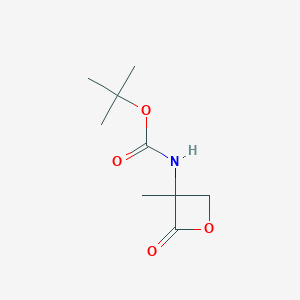
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate is a chemical compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . This compound is a heterocyclic building block used in various chemical syntheses and research applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-2-oxooxetane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3-methyl-2-oxooxetan-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate: This compound has a similar structure but contains an aminomethyl group instead of a methyl group.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a different heterocyclic core but shares the tert-butyl carbamate functional group
The uniqueness of this compound lies in its specific oxetane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
833484-34-7 |
|---|---|
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
tert-butyl N-(3-methyl-2-oxooxetan-3-yl)carbamate |
InChI |
InChI=1S/C9H15NO4/c1-8(2,3)14-7(12)10-9(4)5-13-6(9)11/h5H2,1-4H3,(H,10,12) |
InChI-Schlüssel |
SNASESRBLYEBRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
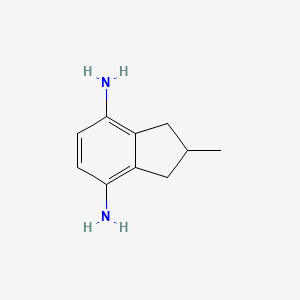
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
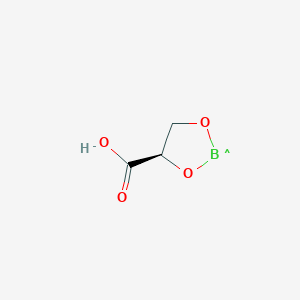
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)

![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
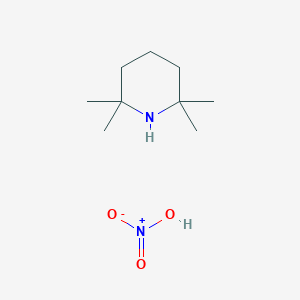
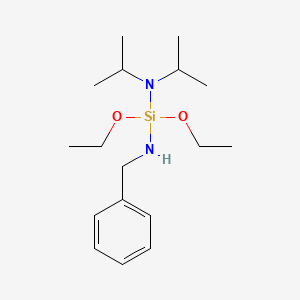
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
